2‑Trifluoromethyl Substitution Enhances Antiproliferative Activity Against MCF‑7 Breast Cancer Cells Versus Non‑Trifluoromethyl Analogs
In a head‑to‑head comparison of three 4’‑fluoro‑7‑O‑carboxymethylisoflavone derivatives, the analog bearing a 2‑trifluoromethyl group (compound 7) was the most potent inhibitor of MCF‑7 cell viability [1]. The trifluoromethyl‑containing molecule achieved an IC50 of 11.73 µM, representing a 1.93 µM improvement over the non‑trifluoromethyl analog (compound 4, IC50 = 13.66 µM) and a 3.70 µM improvement over compound 5 (IC50 = 15.43 µM). The direct comparison, performed in the same assay and laboratory, isolates the contribution of the 2‑CF3 group to antiproliferative efficacy.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF‑7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 11.73 µM (compound 7: 7‑O‑carboxymethyl‑4’‑fluoro‑2‑trifluoromethylisoflavone) |
| Comparator Or Baseline | IC50 = 13.66 µM (compound 4: 7‑O‑carboxymethyl‑4’‑fluoroisoflavone); IC50 = 15.43 µM (compound 5) |
| Quantified Difference | Δ 1.93 µM (14.1% lower IC50 vs compound 4); Δ 3.70 µM (24.0% lower IC50 vs compound 5) |
| Conditions | MTS cell viability assay, 48 h exposure; data from reference [1] |
Why This Matters
The consistent superior potency of the 2‑trifluoromethyl analog across a panel of isoflavone derivatives provides a data‑driven rationale for prioritizing 3‑(4‑fluorophenyl)‑7‑hydroxy‑2‑(trifluoromethyl)‑4H‑chromen‑4‑one as a starting point for anticancer lead optimization.
- [1] Ayoup MS, et al. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X‑Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. 2025;30(4):795. doi:10.3390/molecules30040795. View Source
